Tris(ethylthio)methane

CAS No.: 6267-24-9

Cat. No.: VC4134918

Molecular Formula: C7H16S3

Molecular Weight: 196.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6267-24-9 |

|---|---|

| Molecular Formula | C7H16S3 |

| Molecular Weight | 196.4 g/mol |

| IUPAC Name | bis(ethylsulfanyl)methylsulfanylethane |

| Standard InChI | InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 |

| Standard InChI Key | HBBOGXAEKAVLGW-UHFFFAOYSA-N |

| SMILES | CCSC(SCC)SCC |

| Canonical SMILES | CCSC(SCC)SCC |

Introduction

Chemical Structure and Physical Properties

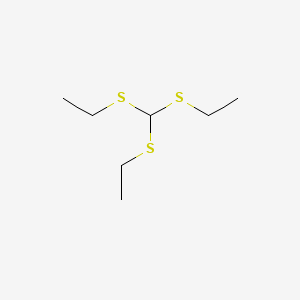

Molecular Architecture

Tris(ethylthio)methane belongs to the orthothioester family, characterized by the general formula . Its structure consists of a methane core substituted with three ethylthio groups, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry . The compound’s IUPAC name, 1,1',1''-[methylidynetris(thio)]trisethane, reflects this arrangement. The sulfur atoms contribute to its electron-rich nature, enabling participation in nucleophilic and radical reactions .

Physicochemical Characteristics

Key physical properties of tris(ethylthio)methane include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 196.4 g/mol | |

| Boiling Point | 91–92°C at 0.5 mmHg | |

| Density (20°C) | 1.049 g/cm³ | |

| Refractive Index (20°C) | 1.5420 | |

| LogP (Octanol-Water) | 3.393 (estimated) |

The relatively high LogP value indicates significant hydrophobicity, favoring solubility in organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) . Its low boiling point under reduced pressure facilitates purification via distillation, though thermal decomposition above 150°C necessitates cautious handling .

Synthesis and Reactivity

Conventional Synthesis Routes

The preparation of tris(ethylthio)methane typically involves the reaction of carbon disulfide with ethylmagnesium bromide, followed by alkylation. A modified approach reported by Abood (1993) employs tris(methylthio)methyllithium as a key intermediate, which reacts with alkyl halides to form trithioorthoesters . For the ethyl variant, substituting methyl groups with ethyl counterparts requires careful control of stoichiometry and temperature to prevent side reactions .

Lithiated Derivatives in Organic Synthesis

Lithio tris(ethylthio)methane, generated via deprotonation with n-butyllithium, serves as a versatile reagent for constructing carbon-carbon bonds. Recent work by Kesavulu et al. (2023) demonstrates its utility as a hydroxy/thio/aminocarbonyl anion equivalent in asymmetric synthesis . For example, reacting the lithiated species with chiral sulfinimines yields α-sulfinamido trithioformates with >95% diastereoselectivity, enabling access to enantiopure α-amino acid derivatives .

This reactivity parallels that of tris(methylthio)methane, though the ethyl groups confer enhanced steric bulk, slowing reaction kinetics but improving selectivity in certain cases .

Applications in Organic and Medicinal Chemistry

Thiolcarboxylate Production

Tris(ethylthio)methane derivatives facilitate the synthesis of methyl thiolcarboxylates through a two-step process:

Isotopic Labeling and Peptide Synthesis

The compound’s sulfur atoms can incorporate stable isotopes (e.g., ) for tracer studies. Additionally, its conversion to α-amino acid thioesters and peptides without epimerization has enabled advances in peptide therapeutics. For instance, tris(ethylthio)methane-based intermediates have been used to synthesize di- and tripeptides with retained chirality, critical for drug development .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| TCI Chemical | >98.0% | 1 g | 53 |

| AK Scientific | N/A | 1 g | 118 |

Cost disparities reflect differences in purification methods and analytical certification .

Recent Advances and Biological Relevance

Mechanistic Insights into Sulfur Transfer

Isotopic labeling experiments using -enriched tris(ethylthio)methane could elucidate sulfur assimilation pathways in plants and microbes. Preliminary data from related compounds indicate non-canonical incorporation mechanisms distinct from sulfate reduction, opening avenues for novel metabolic engineering strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume